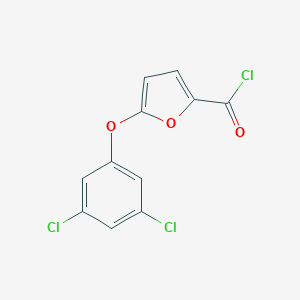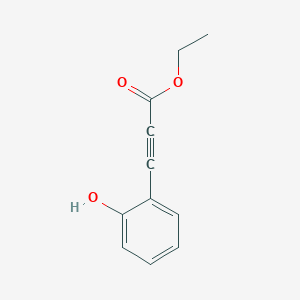
Ethyl 3-(2-hydroxyphenyl)prop-2-ynoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(2-hydroxyphenyl)prop-2-ynoate is an organic compound with the molecular formula C11H10O3. It is a derivative of phenylpropanoic acid and features an ethyl ester group attached to a propynoic acid moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-hydroxyphenyl)prop-2-ynoate typically involves the esterification of 3-(2-hydroxyphenyl)prop-2-ynoic acid with ethanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester. Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
Ethyl 3-(2-hydroxyphenyl)prop-2-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
科学的研究の応用
Ethyl 3-(2-hydroxyphenyl)prop-2-ynoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It is utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Ethyl 3-(2-hydroxyphenyl)prop-2-ynoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s phenolic hydroxyl group can form hydrogen bonds with active sites, while the ester group may participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
Ethyl 3-(4-hydroxyphenyl)prop-2-enoate: Similar in structure but with a different position of the hydroxyl group.
Ethyl 3-(3-hydroxyphenyl)prop-2-enoate: Another isomer with the hydroxyl group in the meta position.
Uniqueness
Ethyl 3-(2-hydroxyphenyl)prop-2-ynoate is unique due to its specific structural arrangement, which influences its reactivity and interactions with other molecules. The ortho position of the hydroxyl group relative to the ester group can lead to distinct chemical and biological properties compared to its isomers.
特性
IUPAC Name |
ethyl 3-(2-hydroxyphenyl)prop-2-ynoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-2-14-11(13)8-7-9-5-3-4-6-10(9)12/h3-6,12H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJKXKYURYIQHPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C#CC1=CC=CC=C1O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50549075 |
Source


|
| Record name | Ethyl 3-(2-hydroxyphenyl)prop-2-ynoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50549075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160559-13-7 |
Source


|
| Record name | Ethyl 3-(2-hydroxyphenyl)prop-2-ynoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50549075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
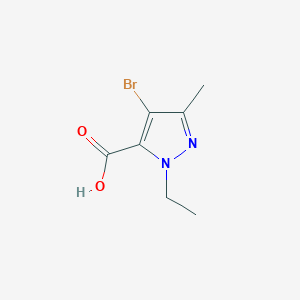
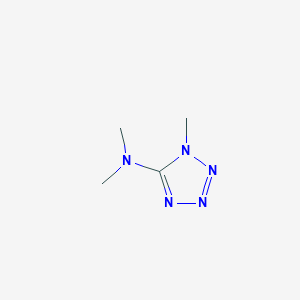

![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B71809.png)
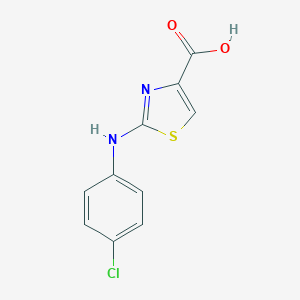
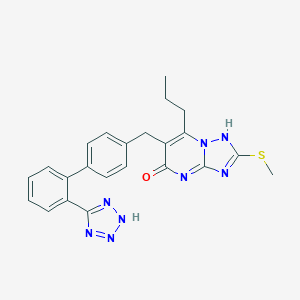
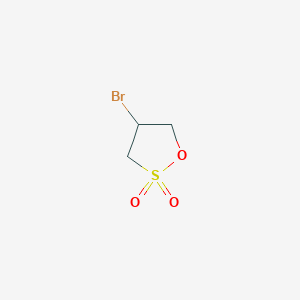
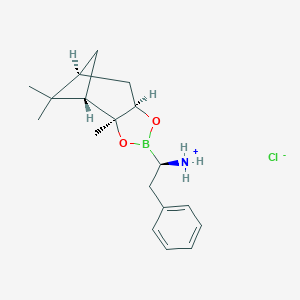
![2-Methyl-2-[(6-oxo-3,7-dihydropurin-2-yl)amino]propanoic acid](/img/structure/B71819.png)
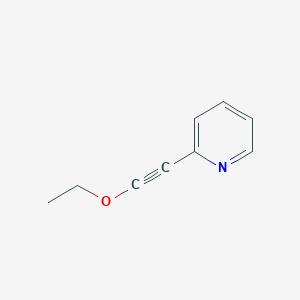
![Furo[3,2-b]pyridine-5-carboxamide](/img/structure/B71825.png)

![[3-(Aminomethyl)pyrrolidin-3-yl]methanol](/img/structure/B71836.png)
